![molecular formula C46H65Cl2N2PRuS B6313753 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride CAS No. 1155422-69-7](/img/structure/B6313753.png)
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride is a useful research compound. Its molecular formula is C46H65Cl2N2PRuS and its molecular weight is 881.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 880.302654 g/mol and the complexity rating of the compound is 949. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Catalysis
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride has been used in various polymerization reactions. For instance, its effectiveness in ring-opening metathesis polymerization (ROMP) was explored in synthesizing new polymer ionomers and polynorbornene dicarboximides with varying mechanical properties and gas permeability characteristics (Santiago et al., 2014), (Vargas et al., 2008), (Vargas et al., 2007). These studies highlight the catalyst's role in producing materials with specific properties, such as increased gas permeability.
Metathesis Reactions
The catalyst has been actively studied in metathesis reactions of various organic compounds. For example, its role in the metathesis of biorenewable feedstocks to generate value-added chemicals was examined, demonstrating its activity in transforming natural products like linalool and citronellene (Alexander et al., 2016). This highlights the potential of the catalyst in sustainable chemistry applications.
Catalytic Behavior and Thermal Stability
Investigations into the influence of different ligands on the catalytic behavior and thermal stability of Ruthenium-based catalysts, including the subject compound, have provided insights into how ligand variation can affect catalytic efficiency and stability (Huang et al., 1999). Such studies are crucial for developing more robust and efficient catalysts for industrial applications.
Versatility in Organic Synthesis
The versatility of this catalyst in organic synthesis is further exemplified by its use in various reactions like hydration of alkynes and Suzuki-Miyaura cross-coupling, showcasing its broad applicability in organic chemistry (Gatto et al., 2018), (Reeves et al., 2019). These studies demonstrate the catalyst's utility in facilitating complex chemical transformations.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Grubbs Catalyst® M204 , is the carbon-carbon double bonds present in organic substrates. The catalyst is designed to interact with these double bonds and facilitate their transformation through a process known as metathesis .
Mode of Action
The compound operates through a mechanism known as olefin metathesis . This process involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon atoms within the molecule . The catalyst can facilitate several types of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the synthesis of complex organic molecules. By facilitating the rearrangement of carbon atoms, it can lead to the formation of cyclic compounds via RCM, the creation of complex structures via cross-metathesis, and the polymerization of cyclic olefins via ROMP .
Pharmacokinetics
The catalyst’s efficiency can be influenced by its concentration, the presence of other substances, and the reaction conditions .
Result of Action
The action of the compound results in the formation of new organic molecules with altered structures. This can lead to the synthesis of new compounds with potential applications in various fields, including pharmaceuticals, polymers, and materials science .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other substances that may interact with the catalyst . For optimal performance, the catalyst is typically stored at a temperature of 2-8°C .
Analyse Biochimique
Biochemical Properties
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride plays a crucial role in biochemical reactions, particularly in catalyzing olefin metathesis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates .
Cellular Effects
The effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride exerts its effects through binding interactions with biomolecules. The ruthenium center coordinates with olefin substrates, forming metallacyclobutane intermediates that facilitate the metathesis reaction. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively catalyzes biochemical reactions. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis .
Metabolic Pathways
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its role in biochemical reactions .
Propriétés
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISWHUECPWWTK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CSC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)


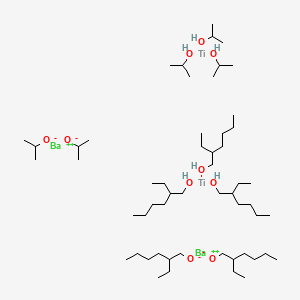
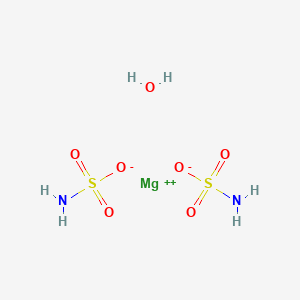
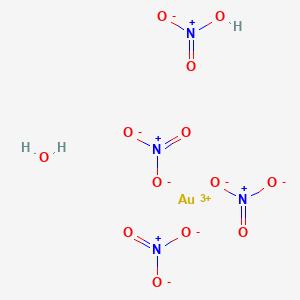
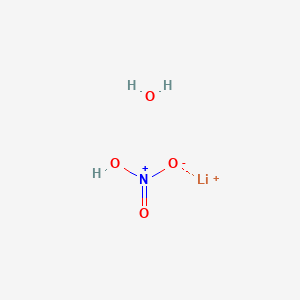
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)
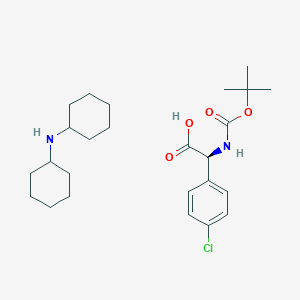

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate, 97%](/img/structure/B6313778.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)